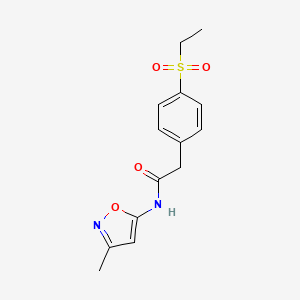

2-(4-(ethylsulfonyl)phenyl)-N-(3-methylisoxazol-5-yl)acetamide

Description

2-(4-(Ethylsulfonyl)phenyl)-N-(3-methylisoxazol-5-yl)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

- 3-Methylisoxazol-5-yl group: A heterocyclic ring system that may enhance metabolic stability and modulate solubility.

Properties

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-3-21(18,19)12-6-4-11(5-7-12)9-13(17)15-14-8-10(2)16-20-14/h4-8H,3,9H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSFUJXJPQREOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=NO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(3-methylisoxazol-5-yl)acetamide typically involves the following steps:

Formation of the isoxazole ring: This can be achieved through a (3+2) cycloaddition reaction using appropriate precursors such as nitrile oxides and alkynes.

Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the phenyl ring, which can be done using reagents like ethylsulfonyl chloride in the presence of a base.

Coupling of the isoxazole and phenyl groups: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(3-methylisoxazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-(ethylsulfonyl)phenyl)-N-(3-methylisoxazol-5-yl)acetamide exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamide compounds showed minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Studies suggest that it may inhibit specific inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

In vitro studies have shown that this compound can inhibit the growth of cancer cells. For instance, it was found to disrupt cell cycle progression in various cancer cell lines, indicating its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those related to this compound. Results indicated that modifications in the isoxazole ring significantly enhanced antibacterial activity against resistant strains .

Case Study 2: Anti-inflammatory Effects

In a separate investigation, researchers explored the anti-inflammatory properties of this compound using animal models. The results showed a reduction in inflammatory markers and improved clinical outcomes in treated subjects compared to controls, suggesting its potential use in therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(3-methylisoxazol-5-yl)acetamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Variations

Acetamide Core and Isoxazole Motifs

The target compound shares the acetamide backbone and 3-methylisoxazol-5-yl group with analogs in (e.g., (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide). However, the target’s ethylsulfonyl-phenyl group differs from the indolinone-based substituents in these analogs, which feature fluoro, amino, or methyl groups on the indole ring .

Substituent Effects on Electronic Properties

Physicochemical Properties

Acidity (pKa)

provides pKa values for structurally related compounds (5.408–5.797), influenced by substituents on the indolinone ring. The target’s ethylsulfonyl group, a stronger acidifying group than the methyl or amino substituents in these analogs, likely lowers its pKa further, enhancing solubility in basic environments .

Solubility and Stability

Data Table: Key Structural and Physicochemical Comparisons

Biological Activity

2-(4-(ethylsulfonyl)phenyl)-N-(3-methylisoxazol-5-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide group and an isoxazole moiety, which are known to contribute to various biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The compound can be represented structurally as follows:

Where:

- C = Carbon

- H = Hydrogen

- N = Nitrogen

- O = Oxygen

- S = Sulfur

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, while the isoxazole ring may influence the compound's interaction with various enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide and isoxazole functionalities often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Sulfonamide Derivative | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

The compound's anti-inflammatory effects may be linked to its ability to inhibit cyclooxygenase (COX) enzymes. Compounds with similar structures have been reported to show selective inhibition of COX-2 over COX-1, which is beneficial for reducing inflammation without causing gastrointestinal side effects.

| Compound | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|

| This compound | 0.25 µM | >100 |

| Reference Drug (Indomethacin) | 0.10 µM | 0.079 |

Anticancer Activity

Preliminary studies suggest that the compound may also possess anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

-

In Vitro Studies on Cell Lines :

- A study evaluated the cytotoxic effects of various derivatives on leukemia cell lines. The results showed that compounds similar to this compound induced significant apoptotic cell death at concentrations ranging from 10 to 50 µM.

-

Mechanistic Insights :

- Investigations into the mechanism of action revealed that the compound inhibits histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression associated with cell cycle and apoptosis.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-(4-(ethylsulfonyl)phenyl)-N-(3-methylisoxazol-5-yl)acetamide?

The compound is synthesized via a reflux reaction using pyridine and zeolite (Y-H) as catalysts. Equimolar concentrations of precursors are heated at 150°C for 5 hours, followed by recrystallization from ethanol to yield the final product. This method ensures high purity and reproducibility for structural validation .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

X-ray crystallography is pivotal for determining bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). Complementary techniques include NMR for functional group analysis, HPLC for purity assessment (>95%), and FT-IR to confirm sulfonyl and acetamide moieties. Crystallographic data can resolve conformational distortions, such as nitro group torsion angles in related compounds .

Q. How is purity and stability assessed during synthesis?

Purity is validated via HPLC with UV detection (λ = 254 nm) and mass spectrometry. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. Recrystallization from ethanol or aqueous HCl ensures removal of pyridine residues, critical for avoiding interference in biological assays .

Q. What preliminary biological screening assays are recommended?

In vitro antiproliferative activity is evaluated using MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Anti-exudative activity is tested in carrageenan-induced edema models, with dose-response curves (0.1–100 µM) to determine IC50 values. Parallel cytotoxicity assays on non-cancerous cells (e.g., HEK293) confirm selectivity .

Advanced Research Questions

Q. How to design a robust pharmacological study to evaluate mechanism of action?

Use randomized block designs with split-plot arrangements to account for variables like dose, exposure time, and cell type. For in vivo studies, employ histopathological analysis and biomarker quantification (e.g., TNF-α, IL-6). Include positive controls (e.g., dexamethasone for inflammation) and validate results via Western blotting for target proteins (e.g., COX-2) .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration, incubation time). Conduct meta-analyses with standardized protocols (e.g., CLSI guidelines) and validate using orthogonal assays (e.g., apoptosis via flow cytometry vs. metabolic activity via MTT). Cross-reference crystallographic data to rule out polymorphic interference .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced efficacy?

Systematic substitution at the ethylsulfonyl or isoxazole groups can modulate bioactivity. For example, replacing ethyl with bulkier alkyl chains may improve lipid solubility and blood-brain barrier penetration. Anti-exudative activity in triazole derivatives correlates with electron-withdrawing substituents on phenyl rings, suggesting similar SAR trends for this compound .

Q. How to assess environmental impact and degradation pathways?

Follow protocols from long-term ecotoxicological studies (e.g., Project INCHEMBIOL):

Q. What computational approaches predict metabolic stability and toxicity?

Use QSAR models (e.g., SwissADME) to predict CYP450 metabolism and toxicity endpoints (e.g., Ames test). Molecular docking (AutoDock Vina) identifies potential off-target interactions, while MD simulations (>100 ns) assess binding stability to primary targets like COX-2 or EGFR .

Q. How to address discrepancies between in vitro and in vivo efficacy?

Poor pharmacokinetics (e.g., rapid hepatic clearance) often explain reduced in vivo activity. Mitigate this via prodrug strategies (e.g., esterification of acetamide) or nanoformulation (PLGA nanoparticles). Monitor plasma half-life (LC-MS/MS) and tissue distribution in rodent models to optimize dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.